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Clinical Trial Data & Outcomes

Trial Phase Patient Population
Key Efficacy
Findings

Key Safety
Findings

Conclusion/Status

Phase 1b/2
(NCT03037645)
[1] [2]

39 patients with
advanced,

relapsed/refractory B-
cell malignancies

(77% CLL); median of
4 prior therapies; 55%

of CLL patients had
BTK C481 mutations.

Best response:
1 Partial

Response
(PR) in a CLL

patient; Stable
Disease (SD)

in 13 patients
(31%) [1]. 8

patients
remained on

treatment ≥6
months,

suggesting
some durable

benefit [1].

Well-tolerated;
no dose-limiting

toxicities at
highest dose

(410 mg BID)
[1] [2]. Most

common
treatment-

emergent AEs:
anemia (31%),

nausea, fatigue,
headache,

dyspnea (21%
each) [1]. No

pattern of dose-
dependent

toxicity [1].

Development
terminated;

insufficient clinical
activity for Phase II

expansion in BTKi-
resistant patients [1]

[3].

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 5 Tech Support

https://www.smolecule.com/products/s546650?utm_src=pdf-body
https://www.smolecule.com/products/s546650?utm_src=pdf-interest
https://haematologica.org/article/view/10480
https://www.targetedonc.com/view/vecabrutinib-shows-evidence-of-clinical-activity-in-patients-with-bcell-malignancies
https://haematologica.org/article/view/10480
https://haematologica.org/article/view/10480
https://haematologica.org/article/view/10480
https://www.targetedonc.com/view/vecabrutinib-shows-evidence-of-clinical-activity-in-patients-with-bcell-malignancies
https://haematologica.org/article/view/10480
https://haematologica.org/article/view/10480
https://haematologica.org/article/view/10480
https://www.rarediseaseadvisor.com/therapies/chronic-lymphocytic-leukemia-experimental-therapies/
https://www.smolecule.com/products/s546650?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Molecular & Pharmacological Profile

Property Description

Drug Type Small molecule, reversible (non-covalent) BTK inhibitor [4] [1] [5].

Mechanism of
Action

Selective inhibitor of Bruton's Tyrosine Kinase (BTK); binds independently of C481
residue, maintaining activity against wild-type and C481-mutated BTK (e.g., C481S)

[4] [1].

Selectivity Highly selective; inhibited only 7 out of 234 kinases tested in a panel [4].

IC50 (BTK) 3 nM (biochemical) [4].

Key Resistance
Insight

In primary CLL cells, vecabrutinib induced lower apoptosis in samples with BTK

C481S/R mutations compared to wild-type [4].

Experimental Protocols from Key Studies

The core methodologies from the pivotal preclinical and clinical studies are detailed below.

Preclinical Study on BCR Signal Transduction [4]

Objective: To characterize the activity of vecabrutinib on the B-cell receptor (BCR) pathway in

models of ibrutinib-resistant CLL.
Cell Models: Used MEC-1 CLL cell line engineered to overexpress BTK WT, BTK C481S, or BTK

C481R.
Primary Cells: Primary CLL cells from patients with either WT or mutant BTK.

Key Assays:
Immunoblotting: Analyzed phosphorylation levels of key BCR pathway proteins (BTK, PLCγ2,

ERK, S6) to assess pathway inhibition.
Reverse Phase Protein Array (RPPA): Profiled changes in 258 proteins to comprehensively

evaluate signaling pathways affected by treatment.
Cell Viability Assay: Measured apoptosis (cell death) after drug treatment.
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Phase 1b Clinical Trial Design [1]

Study Design: Open-label, dose-escalation study (NCT03037645).
Dosing: Vecabrutinib was administered orally twice daily (BID) across seven dose cohorts (from

20.5 mg to 410 mg BID).
Patient Population: Adults with histologically confirmed, relapsed/refractory CLL or other B-cell

malignancies who had progressed on ≥2 prior lines of therapy, including a BTK inhibitor.
Primary Endpoints: Safety, determination of the maximum-tolerated dose (MTD), and dose-limiting

toxicities (DLTs).
Secondary/Exploratory Endpoints: Pharmacokinetics (PK), overall response rate, and

pharmacodynamics (PD) via measurement of serum cytokines (CCL3, CCL4, TNFα).

Mechanistic Insights and Reasons for Limited Efficacy

Research into why vecabrutinib's strong preclinical profile did not translate to robust clinical efficacy

highlighted several potential factors [1]:

Short BTK Residence Time: The time vecabrutinib remained bound to BTK was only 15 minutes,
much shorter than other effective reversible inhibitors like pirtobrutinib (314 min) or ARQ 531 (128

min) [1].
Pharmacokinetic Properties: Vecabrutinib has a relatively short half-life compared to other

successful reversible BTK inhibitors, which may have led to inconsistent target coverage [1].
High Protein Binding: The drug is 98.7% protein bound, which can significantly reduce the amount

of free, active drug available to inhibit BTK in tissues [1].

The following diagram illustrates the competitive landscape of BTK inhibitors and the primary reason for

vecabrutinib's developmental halt.
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BTK Inhibitors

Covalent BTKi
(e.g., Ibrutinib, Acalabrutinib) Non-Covalent BTKi

Primary Resistance Mechanism
BTK C481S Mutation

Binds to

Vecabrutinib Other Reversible BTKi
(e.g., Pirtobrutinib)

Key Limitation
Short Residence Time (15 min)

Led to
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BTK Inhibitor Classification and Vecabrutinib's Hurdle

Based on the available data, the development of vecabrutinib for B-cell malignancies has been halted. The

field has since moved forward with other non-covalent BTK inhibitors, such as pirtobrutinib, which have

demonstrated more robust clinical efficacy, likely due to more favorable pharmacological properties [1] [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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